2-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

2-(1,3-Dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 1040400-45-0) is a heterocyclic building block featuring a 1,3-dimethylpyrazole ring directly attached at the 4-position to a thiazolidine-4-carboxylic acid scaffold. With a molecular formula of C9H13N3O2S and a molecular weight of 227.28 g/mol, it possesses a predicted ACD/LogP of 0.13, a topological polar surface area (TPSA) of 92 Ų, 2 hydrogen bond donors, and 5 hydrogen bond acceptors.

Molecular Formula C9H13N3O2S
Molecular Weight 227.28
CAS No. 1040400-45-0
Cat. No. B2376639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid
CAS1040400-45-0
Molecular FormulaC9H13N3O2S
Molecular Weight227.28
Structural Identifiers
SMILESCC1=NN(C=C1C2NC(CS2)C(=O)O)C
InChIInChI=1S/C9H13N3O2S/c1-5-6(3-12(2)11-5)8-10-7(4-15-8)9(13)14/h3,7-8,10H,4H2,1-2H3,(H,13,14)
InChIKeyDBEAJUWJEQROSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,3-Dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 1040400-45-0): Procurement-Relevant Compound Profile


2-(1,3-Dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 1040400-45-0) is a heterocyclic building block featuring a 1,3-dimethylpyrazole ring directly attached at the 4-position to a thiazolidine-4-carboxylic acid scaffold . With a molecular formula of C9H13N3O2S and a molecular weight of 227.28 g/mol, it possesses a predicted ACD/LogP of 0.13, a topological polar surface area (TPSA) of 92 Ų, 2 hydrogen bond donors, and 5 hydrogen bond acceptors . This compound belongs to the pharmacologically significant pyrazole-thiazolidine hybrid class, which has been documented as a privileged scaffold in medicinal chemistry for enzyme inhibition and receptor modulation applications [1].

Why Generic Pyrazole-Thiazolidine Carboxylic Acids Cannot Substitute for 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid


Within the pyrazole-thiazolidine-4-carboxylic acid chemotype, minor structural variations—such as regioisomeric methyl placement, linker type, or N-substitution pattern—produce distinct physicochemical and pharmacological profiles that prevent reliable generic interchange . The 1,3-dimethyl substitution pattern on the pyrazole ring creates a unique electronic environment and steric contour around the N1 and C3 positions, which differs fundamentally from the 1,5-dimethyl isomer (CAS 318466-04-5) and can alter hydrogen-bonding geometry with biological targets . Additionally, the direct C–C bond between the pyrazole 4-position and the thiazolidine C2 position eliminates the conformational flexibility introduced by a methylene linker found in analogs such as 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid (CAS 1218511-45-5), resulting in a more constrained pharmacophore with potentially distinct target engagement kinetics . The quantitative evidence below details these differentiation dimensions.

Quantitative Differentiation Evidence for 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid Against Closest Analogs


Regioisomeric Differentiation: 1,3-Dimethyl vs. 1,5-Dimethyl Substitution Pattern Comparison

The target compound (1,3-dimethyl isomer) and its closest regioisomer, 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 318466-04-5), share identical molecular formula (C9H13N3O2S, MW 227.28) and identical predicted bulk physicochemical properties (ACD/LogP = 0.13; TPSA = 92 Ų) . However, the methyl group position differs: 1,3-dimethyl places methyl groups at N1 and C3 of pyrazole, while 1,5-dimethyl places them at N1 and C5 . This positional difference alters the electrostatic potential surface around the pyrazole ring and modifies the spatial orientation of the methyl substituents relative to the thiazolidine ring, which in pyrazole-thiazolidine hybrid series has been shown to impact target binding affinity by altering hydrogen-bond acceptor geometry at the pyrazole N2 position [1]. While no direct head-to-head biological comparison between these two specific isomers has been published, class-level SAR from related pyrazole-thiazolidine hybrids demonstrates that regioisomeric methyl placement can shift IC50 values by >10-fold against enzymes such as COX-2 and PPAR-γ [1].

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

Linker-Scaffold Differentiation: Direct C–C Bond vs. Methylene Linker Conformational Restriction

The target compound features a direct C–C bond between the pyrazole C4 position and the thiazolidine C2 position, resulting in a conformationally restricted scaffold with only 2 freely rotatable bonds . In contrast, 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid (CAS 1218511-45-5) incorporates a methylene (-CH2-) linker between the pyrazole N1 and thiazolidine C2, increasing the rotatable bond count to 3 and introducing additional conformational flexibility . The molecular formula also differs (C10H15N3O2S, MW 241.31 for the methylene-linked analog vs. C9H13N3O2S, MW 227.28 for the target), reflecting the added CH2 unit . This increased flexibility in the methylene-linked analog can lead to higher entropic penalty upon target binding and reduced binding affinity compared to the more rigid, pre-organized scaffold of the target compound [1]. In pyrazole-thiazolidine SAR studies, conformational restriction via direct ring attachment has been associated with improved target engagement and selectivity profiles [1].

Conformational Analysis Drug Design Scaffold Hopping

N-Substitution Differentiation: 1,3-Dimethyl vs. 1-Methyl and 1-Ethyl-5-Methyl Analogs

The target compound, with its 1,3-dimethyl substitution, differs from the monosubstituted 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 1104804-23-0; C8H11N3O2S, MW 213.26) by the addition of a methyl group at C3, which increases molecular weight by 14.02 Da and contributes additional hydrophobic surface area. The extra methyl group at C3 also differentiates it from the 1-ethyl-5-methyl analog (CAS 1218470-17-7; C10H15N3O2S, MW 241.31) , where the ethyl substituent introduces greater steric bulk and lipophilicity at N1. These N-alkyl variations in pyrazole-thiazolidine series have been shown to modulate logP, metabolic stability, and target selectivity [1].

Medicinal Chemistry Lipophilicity Modulation SAR

Predicted Drug-Likeness and ADME Differentiation: Lipinski Compliance Profile

The target compound satisfies all Lipinski Rule of 5 criteria with zero violations (MW = 227.28 < 500; ACD/LogP = 0.13 < 5; H-bond donors = 2 < 5; H-bond acceptors = 5 < 10) and a TPSA of 92 Ų (< 140 Ų), indicating favorable predicted oral bioavailability . While the 1,5-dimethyl isomer (CAS 318466-04-5) exhibits identical predicted bulk parameters , the methylene-linked analog 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid (CAS 1218511-45-5) has a higher molecular weight (241.31) and an additional rotatable bond, which may influence passive membrane permeability differently . The ACD/LogD (pH 7.4) for the target compound is predicted at -2.40, indicating high hydrophilicity at physiological pH, which can affect tissue distribution and protein binding relative to more lipophilic analogs .

Drug-Likeness ADME Prediction Physicochemical Profiling

Synthetic Accessibility and Building Block Utility: Commercial Availability and Purity Profile

The target compound is commercially available from multiple suppliers at 95% purity, with an offered catalog quantity suitable for research-scale procurement . In comparison, the 1,5-dimethyl isomer (CAS 318466-04-5) is also available at 95% purity , but the 1,3-dimethyl pattern uniquely positions the methyl group at C3 adjacent to the thiazolidine attachment point, potentially influencing the reactivity of the carboxylic acid group in amide coupling reactions due to altered steric and electronic effects from the proximal methyl group. The SMILES notation O=C(C1NC(C2=CN(C)N=C2C)SC1)O confirms the carboxylic acid is attached to the thiazolidine C4 position, making it amenable to standard peptide coupling and derivatization chemistry .

Chemical Synthesis Building Block Procurement

Recommended Application Scenarios for 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies Requiring Defined 1,3-Dimethyl Pyrazole Regiochemistry

The 1,3-dimethyl substitution pattern provides a specific electronic and steric environment distinct from the 1,5-dimethyl isomer. This compound is the appropriate choice for SAR campaigns where the methyl group must be positioned at C3 of the pyrazole ring to maintain hydrogen-bonding geometry with target protein residues, as supported by class-level SAR evidence from pyrazole-thiazolidine hybrids [1]. Procurement of the correct regioisomer (CAS 1040400-45-0) rather than the 1,5-dimethyl isomer (CAS 318466-04-5) is essential to avoid misleading SAR conclusions.

Conformationally Constrained Pharmacophore Design for Enzyme Inhibitor Development

The direct C–C bond linkage between pyrazole and thiazolidine rings, with only 2 rotatable bonds, provides a rigid pharmacophore suitable for structure-based drug design targeting enzymes with well-defined binding pockets . This contrasts with methylene-linked analogs that introduce additional flexibility and may suffer from entropic penalties upon binding. Researchers developing inhibitors for targets such as α-amylase, COX-2, or PPAR-γ—where the pyrazole-thiazolidine scaffold has shown activity—should select this compound for its conformational constraint [1][2].

Lead Optimization Programs Requiring Balanced Lipophilicity (LogP ~0.13, LogD pH 7.4 ~ -2.40)

With a predicted ACD/LogP of 0.13 and LogD (pH 7.4) of -2.40, this compound occupies a favorable hydrophilic space within drug-like chemical space, showing zero Rule of 5 violations . Its balanced lipophilicity profile makes it a suitable core scaffold for oral bioavailability optimization, where more lipophilic analogs (e.g., ethyl-substituted variants) may encounter solubility or metabolic stability liabilities. Medicinal chemists can use this compound as a starting point for systematic structure-property relationship studies.

Building Block for Parallel Library Synthesis via Carboxylic Acid Derivatization

The free carboxylic acid at the thiazolidine C4 position enables straightforward amide coupling, esterification, and other derivatization reactions for generating compound libraries . The 1,3-dimethyl substitution pattern may offer distinct reactivity compared to 1,5-dimethyl or 1-methyl analogs due to the electronic influence of the C3 methyl group on the pyrazole ring, potentially affecting coupling efficiency or product stability. This compound is recommended for library synthesis where 1,3-dimethylpyrazole-thiazolidine is the desired core scaffold.

Quote Request

Request a Quote for 2-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.